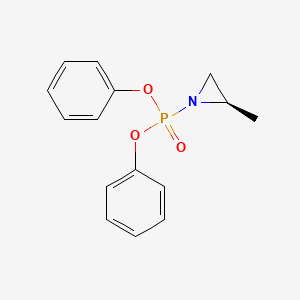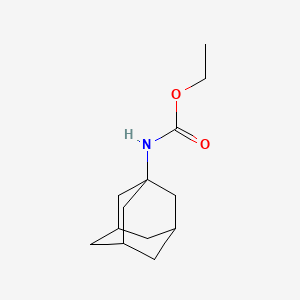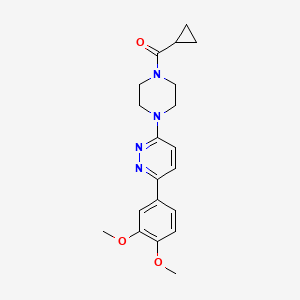![molecular formula C19H18ClN3O3S B2453924 (E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-84-1](/img/structure/B2453924.png)
(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined through various methods, including X-ray crystallography, NMR spectroscopy, and computational chemistry . Unfortunately, the specific molecular structure analysis for “(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is not available in the retrieved information.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the retrieved information .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the retrieved information .科学的研究の応用
Chemistry and Biochemistry
Acrylamide, a molecule structurally similar to the compound , has extensive applications in chemistry and biochemistry. Its use in synthesizing polyacrylamide is widespread, with applications spanning soil conditioning, wastewater treatment, and various industrial uses such as in the cosmetic, paper, and textile industries. This chemical also plays a critical role in laboratories as a solid support for protein separation via electrophoresis. The broad industrial and laboratory applications of acrylamide highlight the potential chemical versatility and utility of related compounds like (E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (Friedman, 2003).
Industrial Applications
The utility of acrylamide as a precursor in polymer production, notably in creating polyacrylamide, is significant. These polymers find extensive use in water and wastewater treatment processes, pulp and paper processing, and in mining and mineral processing. Understanding the chemistry and mechanistic aspects of acrylamide in these industrial processes can provide insights into the potential industrial applications of related compounds (Taeymans et al., 2004).
Pharmacological Potential
The modification of structures related to acrylamide has been studied for potential pharmacological applications. For instance, derivatives of isoniazid, a well-known antibacterial especially used for tuberculosis treatment, have been modified to enhance their anti-tubercular activity. This suggests the possibility of derivatizing acrylamide-like compounds for therapeutic purposes, especially as anti-tubercular agents (Asif, 2014).
Food Chemistry
In food chemistry, acrylamide has been identified as a by-product in heat-treated, high-carbohydrate foods. Understanding its formation, presence, and mitigation in food products is crucial. This knowledge can help in managing and potentially applying related compounds in the food industry, ensuring food safety and quality (Keramat et al., 2011).
特性
IUPAC Name |
6-acetyl-2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-11(24)23-9-8-13-15(10-23)27-19(17(13)18(21)26)22-16(25)7-6-12-4-2-3-5-14(12)20/h2-7H,8-10H2,1H3,(H2,21,26)(H,22,25)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNVYRHJNOIWOG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453841.png)



![(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2453847.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2453848.png)
![4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2453849.png)


![5-{[4-(tert-butyl)benzyl]oxy}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2453856.png)



![N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2453864.png)